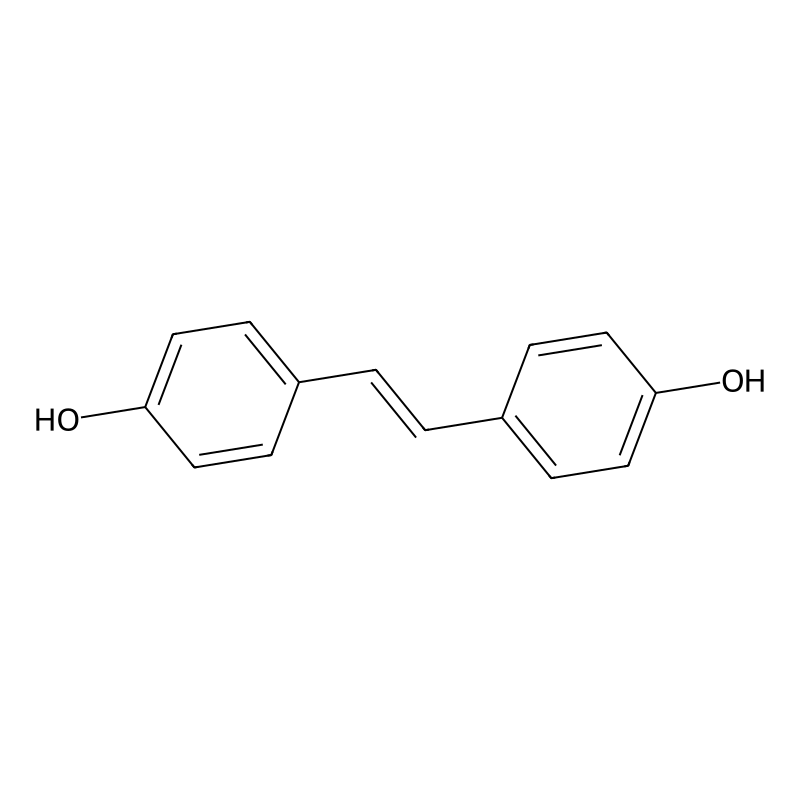

4,4'-Dihydroxystilbene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Anti-cancer properties:

DHS has been studied for its potential to inhibit the growth and proliferation of cancer cells. Research suggests it may work through various mechanisms, including:

- Inhibition of ribonucleotide reductase (RNR): RNR is an enzyme essential for DNA synthesis. Studies have shown that DHS binds to and inhibits RRM2, a regulatory subunit of RNR, effectively suppressing DNA replication and hindering tumor growth Source: [DHS (trans-4,4'-dihydroxystilbene) suppresses DNA replication and tumor growth by inhibiting RRM2 (ribonucleotide reductase regulatory subunit M2): ].

- Induction of apoptosis: Apoptosis, or programmed cell death, is a crucial mechanism in eliminating unwanted cells, including cancer cells. Research indicates that DHS can induce apoptosis in specific cancer cell lines, potentially contributing to its anti-tumorigenic effects Source: [trans-4,4'-Dihydroxystilbene (DHS) protects PC12 cells from oxidative damage but induces reactive oxygen species-mediated apoptosis in SHSY-5Y cell line.: ].

Neuroprotective potential:

DHS has also been explored for its potential neuroprotective properties. Studies suggest it may offer benefits in:

- Protecting against oxidative stress: Oxidative stress, an imbalance between free radicals and antioxidants, is implicated in various neurodegenerative diseases. Research indicates that DHS exhibits antioxidant activity, potentially protecting neuronal cells from oxidative damage Source: [trans-4,4'-Dihydroxystilbene (DHS) protects PC12 cells from oxidative damage but induces reactive oxygen species-mediated apoptosis in SHSY-5Y cell line.: ].

Other potential applications:

DHS is being investigated for its potential roles in various other areas, including:

- Anti-inflammatory effects: Studies suggest DHS may possess anti-inflammatory properties, potentially beneficial for conditions like arthritis [Source: [Biological activities of 4,4'-dihydroxystilbene and its derivatives ON National Institutes of Health (.gov) ncbi.nlm.nih.gov]].

- Antimicrobial activity: Some research suggests DHS may exhibit antimicrobial activity against certain bacterial and fungal strains [Source: [Biological activities of 4,4'-dihydroxystilbene and its derivatives ON National Institutes of Health (.gov) ncbi.nlm.nih.gov]].

4,4'-Dihydroxystilbene is a chemical compound belonging to the stilbene family, characterized by the presence of hydroxyl groups at the para positions of its two aromatic rings. Its molecular formula is C14H12O2, and it is recognized as an analogue of resveratrol, a well-known phytoalexin found in grapes and red wine. This compound has garnered attention due to its enhanced antioxidant properties and potential therapeutic applications, particularly in cancer prevention and treatment.

The mechanism by which 4,4'-Dihydroxystilbene exerts its anti-cancer effects is not fully understood. Studies suggest it might be involved in multiple pathways, including []:

- Cell cycle arrest: The molecule may inhibit the uncontrolled division of cancer cells.

- Induction of apoptosis: It could trigger programmed cell death in cancer cells.

- Antioxidant activity: The hydroxyl groups might scavenge free radicals, protecting cells from oxidative damage.

The biological activities of 4,4'-Dihydroxystilbene are profound. It has been shown to possess significant antioxidant properties, which contribute to its cytotoxic effects against various cancer cell lines. Studies indicate that it induces apoptosis in human promyelocytic leukemia cells and exhibits anti-metastatic effects in lung cancer models . Furthermore, it acts as an estrogen receptor antagonist, demonstrating selective down-regulation of estrogen receptor alpha in breast cancer cells .

Several synthesis methods for 4,4'-Dihydroxystilbene have been reported:

- Direct Hydroxylation: This method involves the hydroxylation of trans-stilbene using various hydroxylating agents under acidic conditions.

- Heck Reaction: A more recent method employs the Heck reaction to synthesize derivatives from readily available starting materials like vanillin .

- Phenol-Acetone Reaction: Heating phenol and acetone under acidic conditions can also yield 4,4'-Dihydroxystilbene through a ring-closing reaction .

Due to its biological properties, 4,4'-Dihydroxystilbene has several applications:

- Antioxidant Supplements: It is utilized in dietary supplements aimed at enhancing antioxidant defense.

- Cancer Research: Its potential as an anti-cancer agent makes it a candidate for further research in oncology.

- Pharmaceutical Development: The compound's ability to modulate estrogen receptors positions it as a potential therapeutic agent for hormone-related cancers.

Research indicates that 4,4'-Dihydroxystilbene interacts with various biological targets:

- Estrogen Receptors: It has been shown to bind selectively to estrogen receptor alpha, influencing cellular responses related to growth and proliferation .

- Reactive Oxygen Species: The compound effectively scavenges reactive oxygen species, contributing to its protective effects against oxidative stress .

Several compounds share structural similarities with 4,4'-Dihydroxystilbene. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Resveratrol | Hydroxyl groups at 3, 5, and 4' | Known for anti-inflammatory effects |

| Piceatannol | Hydroxyl groups at 3', 4', and 5 | Exhibits strong antioxidant activity |

| Oxyresveratrol | Hydroxyl groups at multiple positions | Potent tyrosinase inhibitor |

| 3,3',4,4',5,5'-Hexahydroxystilbene | Multiple hydroxyl groups | High cytotoxicity against leukemia cells |

While these compounds share structural features with 4,4'-Dihydroxystilbene, its unique arrangement of hydroxyl groups at the para positions contributes significantly to its enhanced biological activities and therapeutic potential.

4,4'-Dihydroxystilbene possesses the molecular formula C₁₄H₁₂O₂ with a molecular weight of 212.24 grams per mole [1]. The compound is systematically named as 4-[(E)-2-(4-hydroxyphenyl)ethenyl]phenol according to International Union of Pure and Applied Chemistry nomenclature [1]. The Chemical Abstracts Service registry number for this compound is 659-22-3, which serves as a unique identifier in chemical databases [1] [7].

The structural elucidation reveals that 4,4'-Dihydroxystilbene consists of two phenyl rings connected by an ethylene bridge, with hydroxyl groups positioned at the para positions of both aromatic rings [1]. The compound belongs to the stilbenoid family and is classified as a phenolic compound due to the presence of two hydroxyl functional groups attached to the benzene rings [6]. The structural framework can be described as stilbene-4,4'-diol, emphasizing the diol nature of the molecule [2] [5].

The exact mass of 4,4'-Dihydroxystilbene is determined to be 212.083729621 daltons through high-resolution mass spectrometry analysis [1]. The compound contains 14 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms, with a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 [1]. The rotatable bond count is 2, indicating limited conformational flexibility around the central ethylene bridge [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₂O₂ | [1] |

| Molecular Weight | 212.24 g/mol | [1] |

| Exact Mass | 212.083729621 Da | [1] |

| CAS Number | 659-22-3 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

Stereochemistry and Isomerism

4,4'-Dihydroxystilbene exhibits geometric isomerism due to the presence of a carbon-carbon double bond in the ethylene bridge [18]. The compound exists in two stereoisomeric forms: the (E)-isomer (trans-4,4'-dihydroxystilbene) and the (Z)-isomer (cis-4,4'-dihydroxystilbene) [4] [15]. The (E)-configuration, where the two phenyl rings are positioned on opposite sides of the double bond, is the more thermodynamically stable form [18].

The stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the (E)-designation indicates that the higher priority substituents on each carbon of the double bond are on opposite sides [15]. In the case of 4,4'-dihydroxystilbene, the phenyl rings represent the higher priority groups compared to hydrogen atoms [15]. The International Union of Pure and Applied Chemistry name for the (E)-isomer is 4-[(E)-2-(4-hydroxyphenyl)ethenyl]phenol [1].

The (E)-isomer demonstrates significantly different physical properties compared to its (Z)-counterpart [18]. While the (E)-form exists as a crystalline solid at room temperature with a melting point around 278°C, the (Z)-isomer is typically less stable due to steric hindrance between the two phenyl rings [9] [18]. The steric interactions in the (Z)-form force the aromatic rings out of plane and prevent optimal conjugation between the aromatic systems [18].

Computational studies have demonstrated that the (E)-isomer possesses superior antioxidant activity compared to the (Z)-form, particularly in structure-activity relationship analyses of stilbenoid compounds [12]. The geometric configuration directly influences the electronic properties and biological activities of the molecule [12]. Research indicates that the trans-configuration facilitates better molecular recognition and binding interactions in biological systems [16].

Electronic Structure and Conjugation

The electronic structure of 4,4'-dihydroxystilbene is characterized by an extended conjugated π-electron system spanning across both aromatic rings and the central ethylene bridge [18] [19]. This conjugation creates a delocalized electron cloud that significantly influences the compound's optical and chemical properties [18]. The π-electron system encompasses 14 π-electrons distributed across the molecular framework, contributing to the molecule's stability and reactivity [18].

The presence of hydroxyl groups at the para positions of both phenyl rings introduces electron-donating effects through resonance [19]. These hydroxyl substituents can donate electron density into the aromatic π-system through their lone pairs, enhancing the overall electron density of the conjugated system [19]. The electron-donating nature of the hydroxyl groups increases the nucleophilicity of the aromatic rings and affects the compound's oxidation potential [16].

The conjugated system exhibits characteristic electronic transitions that are responsible for the compound's absorption properties in the ultraviolet and visible regions of the electromagnetic spectrum [19]. The extended conjugation results in lower energy transitions compared to non-conjugated systems, leading to absorption maxima typically observed around 300-350 nanometers [19]. The electronic structure also facilitates intramolecular charge transfer processes between the electron-rich aromatic rings and the ethylene bridge [19].

Quantum chemical calculations reveal that the highest occupied molecular orbital is primarily localized on the hydroxylated aromatic rings, while the lowest unoccupied molecular orbital extends across the entire conjugated framework [16]. This electronic distribution pattern influences the compound's photochemical behavior and its tendency to undergo photoIsomerization reactions [18]. The electronic structure contributes to the molecule's ability to stabilize radical intermediates, which is crucial for its antioxidant properties [16].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 4,4'-dihydroxystilbene through both proton and carbon-13 analyses [21] [22]. In proton nuclear magnetic resonance spectroscopy using dimethyl sulfoxide-d₆ as the solvent, the compound exhibits characteristic signals that confirm its structural identity [21]. The hydroxyl protons typically appear as broad singlets around 8.6-9.0 parts per million due to hydrogen bonding and exchange processes [23].

The aromatic protons display distinct coupling patterns in the spectrum [23] [24]. The protons on the hydroxylated benzene rings appear as doublets in the range of 6.6-7.2 parts per million, with coupling constants of approximately 8 hertz due to ortho-coupling relationships [23]. The ethylene bridge protons manifest as characteristic doublets around 7.0-7.3 parts per million with a coupling constant of approximately 16 hertz, confirming the trans-configuration of the double bond [24] [26].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the various carbon environments within the molecule [23] [24]. The aromatic carbons bearing hydroxyl groups typically resonate around 157-160 parts per million, while the remaining aromatic carbons appear in the range of 115-137 parts per million [23]. The ethylene bridge carbons are observed around 127-128 parts per million, confirming the presence of the alkene functionality [24].

The nuclear magnetic resonance data correlates well with the molecular structure, providing definitive evidence for the para-substitution pattern on both aromatic rings [22]. The spectroscopic analysis demonstrates the symmetrical nature of the molecule, with equivalent chemical environments for corresponding positions on both phenyl rings [21] [23].

Mass Spectrometry

Mass spectrometry analysis of 4,4'-dihydroxystilbene reveals characteristic fragmentation patterns that confirm its molecular structure and composition [27] [31]. The molecular ion peak appears at mass-to-charge ratio 212, corresponding to the molecular weight of the compound [31]. Under electrospray ionization conditions, the compound typically forms sodium adducts, appearing at mass-to-charge ratio 235 [M+Na]⁺ [31].

The fragmentation pattern in mass spectrometry provides valuable structural information [28] [31]. Common fragment ions include loss of hydroxyl groups (mass-to-charge ratio 195, corresponding to [M-OH]⁺) and formation of substituted benzyl cations through cleavage of the ethylene bridge [31]. The base peak often corresponds to the hydroxybenzyl cation at mass-to-charge ratio 107, resulting from fragmentation of the central carbon-carbon bond [31].

Tandem mass spectrometry experiments reveal detailed fragmentation pathways that support structural assignments [27] [28]. The compound undergoes characteristic neutral losses including water elimination (18 mass units) and carbon monoxide loss (28 mass units) from the molecular ion [28]. These fragmentation patterns are consistent with the presence of hydroxyl groups and the aromatic structure [28].

High-resolution mass spectrometry confirms the exact molecular formula C₁₄H₁₂O₂ with an accuracy of less than 5 parts per million [31]. The isotope pattern matches theoretical predictions for the given molecular formula, providing additional confirmation of the structural assignment [31]. Mass spectrometry serves as a definitive analytical technique for identification and purity assessment of 4,4'-dihydroxystilbene [27].

Infrared and Ultraviolet-Visible Spectroscopy

Infrared spectroscopy of 4,4'-dihydroxystilbene reveals characteristic absorption bands that confirm the presence of functional groups within the molecule [23] [29]. The broad absorption band appearing around 3200-3600 wavenumbers corresponds to the stretching vibrations of the hydroxyl groups [23]. The aromatic carbon-hydrogen stretching vibrations are observed around 3000-3100 wavenumbers, while the alkene carbon-hydrogen stretches appear near 3020 wavenumbers [23].

The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the range of 1450-1650 wavenumbers [23] [29]. The carbon-oxygen stretching vibrations of the phenolic hydroxyl groups are typically observed around 1200-1300 wavenumbers [23]. The out-of-plane bending vibrations of the aromatic hydrogen atoms appear in the fingerprint region between 700-900 wavenumbers [29].

Ultraviolet-visible spectroscopy demonstrates the extended conjugation present in 4,4'-dihydroxystilbene [19] . The compound exhibits strong absorption in the ultraviolet region with absorption maxima typically occurring around 300-350 nanometers [19]. This absorption corresponds to π→π* electronic transitions within the conjugated system [19]. The molar extinction coefficient is relatively high, indicating strong light absorption capabilities .

The absorption spectrum shows fine structure due to vibronic coupling between electronic and vibrational transitions [19]. The presence of hydroxyl groups causes a bathochromic shift compared to unsubstituted stilbene, reflecting the electron-donating effects of these substituents [19]. The spectroscopic properties are sensitive to solvent effects and pH changes, particularly due to the ionizable hydroxyl groups .

Crystallographic and Solid-State Properties

The crystallographic structure of 4,4'-dihydroxystilbene has been elucidated through X-ray diffraction analysis, revealing important information about its solid-state organization [22] [34]. The compound crystallizes in a specific space group with defined unit cell parameters that reflect the molecular packing arrangements [22]. The crystal structure demonstrates the planar nature of the molecule with the aromatic rings and ethylene bridge lying approximately in the same plane [22].

Intermolecular hydrogen bonding plays a crucial role in the crystal packing of 4,4'-dihydroxystilbene [22]. The hydroxyl groups participate in hydrogen bond networks that stabilize the crystal lattice structure [22]. These hydrogen bonds typically form between the hydroxyl groups of adjacent molecules, creating extended networks throughout the crystal [22]. The hydrogen bonding patterns influence the physical properties and stability of the crystalline form [22].

The solid-state structure reveals that the molecules adopt a trans-configuration in the crystal lattice, confirming the preferred geometry of the compound [22]. The phenyl rings maintain their aromatic character with typical carbon-carbon bond lengths and angles [22]. The central ethylene bridge exhibits the expected double bond character with appropriate bond lengths and planarity [22].

The crystallographic data provides insights into the molecular dimensions and conformational preferences of 4,4'-dihydroxystilbene [22] [34]. The analysis reveals that the compound maintains its extended conjugated structure in the solid state, which is important for understanding its electronic properties [34]. The crystal structure also influences the compound's thermal behavior and phase transitions [34].

Physicochemical Parameters

Melting Point and Thermal Stability

4,4'-Dihydroxystilbene exhibits a melting point of 278°C when measured in 60% ethanol solution, indicating substantial thermal stability [9]. This relatively high melting point reflects strong intermolecular interactions in the crystalline state, primarily due to hydrogen bonding between hydroxyl groups of adjacent molecules [9]. The thermal behavior of the compound is characteristic of substituted stilbenes with electron-donating substituents [9].

Thermal stability studies demonstrate that 4,4'-dihydroxystilbene maintains its structural integrity up to elevated temperatures [38]. The compound shows minimal decomposition below its melting point, making it suitable for various applications requiring thermal processing [38]. Thermogravimetric analysis reveals that significant mass loss begins only at temperatures well above 300°C [5].

The thermal properties are influenced by the crystal packing and hydrogen bonding networks present in the solid state [9]. The para-hydroxyl substitution pattern contributes to the thermal stability by providing additional intermolecular interactions that stabilize the crystal lattice [9]. Comparative studies with other stilbene derivatives show that 4,4'-dihydroxystilbene possesses enhanced thermal stability compared to unsubstituted stilbene [38].

The compound's thermal behavior is important for processing and storage considerations [38]. The high melting point ensures stability under normal storage conditions and allows for purification through recrystallization techniques [9]. The thermal stability profile makes 4,4'-dihydroxystilbene suitable for applications requiring elevated temperature conditions [38].

Solubility and Partition Coefficient

The solubility characteristics of 4,4'-dihydroxystilbene are significantly influenced by the presence of hydroxyl groups, which impart hydrophilic properties to the otherwise lipophilic stilbene framework [9] [3]. The compound exhibits limited solubility in water due to its predominantly aromatic structure, but shows enhanced solubility in polar organic solvents such as dimethyl sulfoxide and methanol [9] [3].

The logarithmic partition coefficient (LogP) of 4,4'-dihydroxystilbene has been calculated to be 3.35, indicating moderate lipophilicity [3]. This value reflects the balance between the hydrophobic aromatic rings and the hydrophilic hydroxyl substituents [3]. The XLogP3-AA calculated value is 3.5, which is consistent with experimental determinations [1]. These partition coefficient values suggest that the compound can partition into both aqueous and lipid phases, though with a preference for organic environments [1] [3].

Solubility studies in various solvent systems reveal that 4,4'-dihydroxystilbene dissolves readily in alcohols, ethers, and other polar organic solvents [9]. The compound shows enhanced solubility in basic aqueous solutions due to deprotonation of the hydroxyl groups, which increases the hydrophilic character [9]. Conversely, acidic conditions maintain the neutral form and limit aqueous solubility [9].

The solubility profile is important for formulation development and biological applications [3]. The moderate lipophilicity allows for cellular uptake while maintaining some aqueous compatibility [3]. The solubility characteristics can be modified through complexation with cyclodextrins or other solubilizing agents to enhance bioavailability [27].

| Solvent System | Solubility Characteristics | Reference |

|---|---|---|

| Water | Limited solubility | [9] |

| Dimethyl sulfoxide | Readily soluble | [9] |

| Methanol | Good solubility | [9] |

| Basic aqueous solution | Enhanced solubility | [9] |

Acid-Base Properties and pKa

The acid-base properties of 4,4'-dihydroxystilbene are determined by the two phenolic hydroxyl groups, which act as weak acids capable of donating protons under appropriate conditions [9] [44]. The compound exhibits two distinct ionization steps corresponding to the sequential deprotonation of the hydroxyl groups [45]. The first ionization typically occurs at a lower pH value than the second, reflecting the different chemical environments of the hydroxyl groups [45].

The predicted pKa value for 4,4'-dihydroxystilbene is approximately 9.23, based on computational predictions using established algorithms for phenolic compounds [9]. This value is consistent with typical pKa ranges for para-substituted phenols, which generally fall between 9 and 10 [44] [46]. The pKa value indicates that the compound exists predominantly in its neutral form under physiological pH conditions [44].

Comparative analysis with related stilbene compounds reveals that the pKa values are influenced by the substitution pattern and electronic effects [45] [47]. The para-hydroxyl substitution provides moderate acidity compared to other phenolic positions [44]. The presence of two hydroxyl groups creates the possibility for intramolecular hydrogen bonding, which can affect the ionization behavior [45].

The acid-base properties are crucial for understanding the compound's behavior in biological systems and formulation development [45] [47]. The pKa values determine the ionization state at different pH values, which directly influences solubility, stability, and biological activity [45]. pH-dependent studies show that the compound's antioxidant activity is related to its ionization state, with the phenoxide anions generally exhibiting enhanced radical scavenging capabilities [39].

| Property | Value | Method | Reference |

|---|---|---|---|

| pKa (predicted) | 9.23 ± 0.15 | Computational | [9] |

| Ionization behavior | Two-step process | pH titration | [45] |

| Predominant form at pH 7.4 | Neutral | Calculation | [44] |